N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide
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Overview
Description
N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide is a compound that features a pyridine ring, a nitrous amide group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide can be achieved through a multi-step process. One common method involves the esterification of nicotinic acid to yield an intermediate, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrous amide group to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA) is commonly used for oxidation reactions.
Reduction: Sodium and ammonium chloride in ethanol solution are used for reduction reactions.
Substitution: Trimethylsilyl cyanide is used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides and various substituted pyridine derivatives.
Scientific Research Applications
N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide involves its interaction with specific molecular targets and pathways. The compound’s pyridine ring can interact with various enzymes and receptors, influencing biological processes. The nitrous amide group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-nitrosobenzeneethanamine
- N-Methyl-N-nitrosophenethylamine
- N-Nitroso-N-methyl-2-phenylethylamine
- Nitroso-N-methyl-N-(2-phenyl)ethylamine
Uniqueness
N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyridine ring and nitrous amide group make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
63412-08-8 |
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Molecular Formula |
C8H9N3O2 |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
N-methyl-N-(2-oxo-2-pyridin-2-ylethyl)nitrous amide |
InChI |
InChI=1S/C8H9N3O2/c1-11(10-13)6-8(12)7-4-2-3-5-9-7/h2-5H,6H2,1H3 |
InChI Key |
KSUGUXDJSWYOLP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)C1=CC=CC=N1)N=O |
Origin of Product |
United States |
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